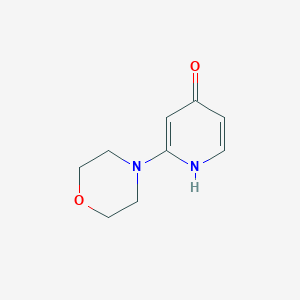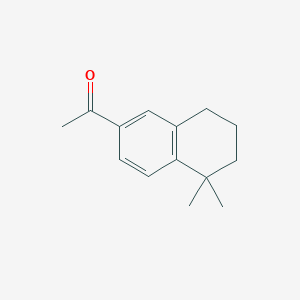
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C16H19NO It is characterized by a cyclohexane ring substituted with a nitrile group and a 4-propan-2-ylphenyl group
Preparation Methods
The synthesis of 4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-propan-2-ylbenzaldehyde with cyclohexanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to a dehydration reaction to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.
Scientific Research Applications
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The aromatic ring and cyclohexane moiety contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological processes, leading to the observed effects .
Comparison with Similar Compounds
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile can be compared with similar compounds such as:
4-Oxo-1-phenylcyclohexane-1-carbonitrile: This compound lacks the propan-2-yl group, which may affect its reactivity and biological activity.
Cyclohexanone derivatives:
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H19NO/c1-12(2)13-3-5-14(6-4-13)16(11-17)9-7-15(18)8-10-16/h3-6,12H,7-10H2,1-2H3 |
InChI Key |
UWQDAYYQHINEQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
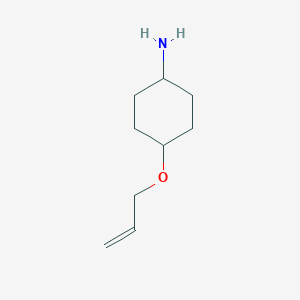

![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
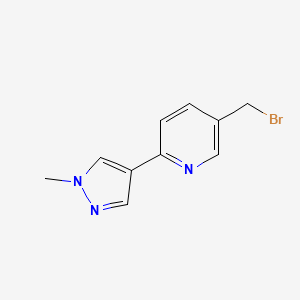
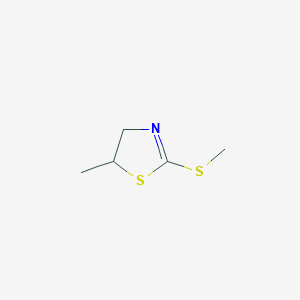
![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
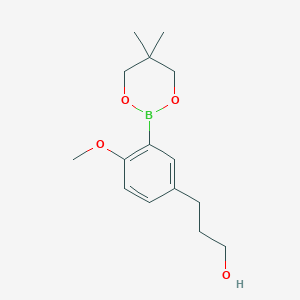
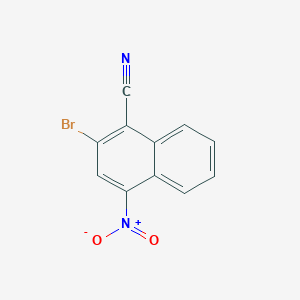
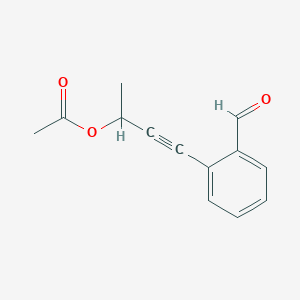
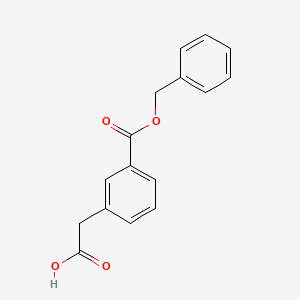
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
